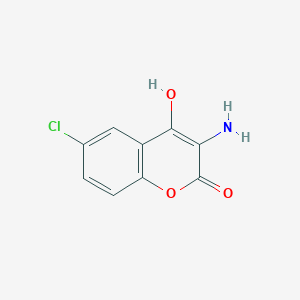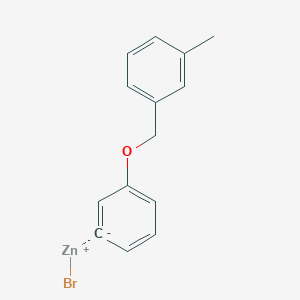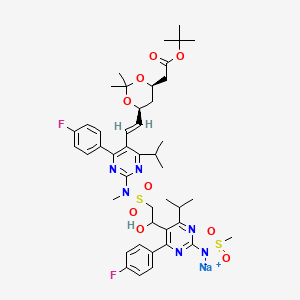
3-(4-Fluorophenyl)-2-propenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-2-propenylzinc iodide is an organozinc compound that features a zinc atom bonded to a 3-(4-fluorophenyl)-2-propenyl group and an iodide ion. This compound is of interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-fluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-fluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Fluorophenyl)-2-propenyl bromide+Zn→3-(4-Fluorophenyl)-2-propenylzinc bromide
This intermediate can then be treated with iodine to form the desired this compound:
3-(4-Fluorophenyl)-2-propenylzinc bromide+I2→3-(4-Fluorophenyl)-2-propenylzinc iodide+ZnBr2
Industrial Production Methods
Industrial production methods for organozinc compounds like this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-2-propenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding alcohols or ketones.
Reduction: Undergoing reduction to form alkanes or other reduced products.
Substitution: Participating in nucleophilic substitution reactions to replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or diaryl compounds.
科学的研究の応用
3-(4-Fluorophenyl)-2-propenylzinc iodide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical transformations.
作用機序
The mechanism by which 3-(4-fluorophenyl)-2-propenylzinc iodide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrates and the specific reaction conditions.
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenyl)-2-propenylzinc bromide
- 3-(4-Fluorophenyl)-2-propenylzinc chloride
- 3-(4-Fluorophenyl)-2-propenylmagnesium bromide
Uniqueness
3-(4-Fluorophenyl)-2-propenylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction kinetics and selectivity. Compared to its bromide and chloride counterparts, the iodide variant may offer different reactivity profiles and advantages in certain synthetic applications.
特性
分子式 |
C9H8FIZn |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
1-fluoro-4-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H8F.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1 |
InChIキー |
VCDNOIIKAMCVNC-UHFFFAOYSA-M |
正規SMILES |
C=[C-]CC1=CC=C(C=C1)F.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



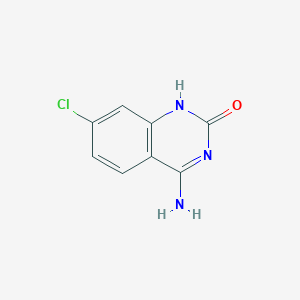
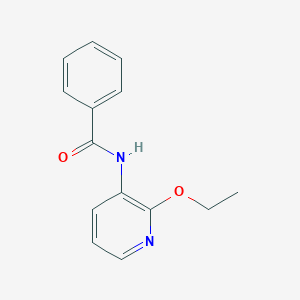

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)

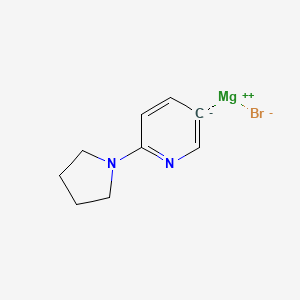
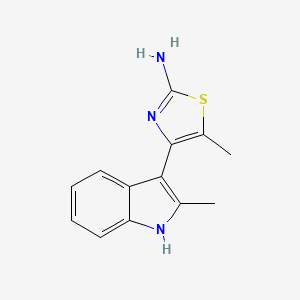
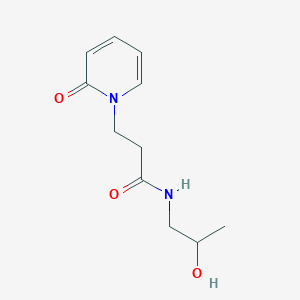
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
